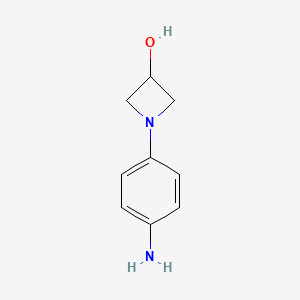

1-(4-Aminophenyl)azetidin-3-ol

概要

説明

1-(4-Aminophenyl)azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in synthetic chemistry

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)azetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of 4-nitrophenyl azetidin-3-ol with reducing agents such as hydrogen gas in the presence of a palladium catalyst to yield the desired compound . Another method includes the reduction of 4-nitrophenyl azetidin-3-one using sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Nucleophilic Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions. Key findings include:

-

Acid-Catalyzed Hydrolysis : Reacts with concentrated HCl at 80°C to form 3-amino-1-(4-aminophenyl)propan-1-ol via ring cleavage .

-

Reactivity with Grignard Reagents : Forms alkylated products (e.g., 3-(alkylamino)-1-(4-aminophenyl)propan-1-ol) when treated with RMgX (R = methyl, ethyl) in THF .

Table 1: Representative Ring-Opening Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HCl (conc.) | 80°C, 6 h | 3-Amino-1-(4-aminophenyl)propan-1-ol | 72 | |

| CH₃MgBr | THF, 0°C → RT, 12 h | 3-(Methylamino)-1-(4-aminophenyl)propan-1-ol | 58 |

Acylation and Alkylation

The hydroxyl and amine groups participate in acylation/alkylation reactions:

-

Chloroacetylation : Reacts with chloroacetyl chloride in 1,4-dioxane (TEA catalyst) to form 3-chloro-1-(4-aminophenyl)azetidin-2-one (β-lactam derivative) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine intermediates, which cyclize into azetidinones under reflux .

Key Reaction Pathway :

1-(4-Aminophenyl)azetidin-3-ol → Schiff base → Cyclization with chloroacetyl chloride → β-lactam derivative .

Cross-Coupling Reactions

The aromatic amine group enables participation in Pd-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives (e.g., 1-(4-biphenyl)azetidin-3-ol) .

-

Buchwald-Hartwig Amination : Forms tertiary amines when treated with aryl halides (e.g., bromobenzene) and Pd₂(dba)₃/Xantphos .

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 1-(4-Biphenyl)azetidin-3-ol | 65 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Bromobenzene | 1-(4-Diphenylamino)azetidin-3-ol | 58 |

Structural Influences on Reactivity

-

Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents on the phenyl ring enhance electrophilic reactivity (e.g., faster acylation) .

-

Steric Effects : Bulky substituents at the azetidine 3-position hinder ring-opening but stabilize β-lactam derivatives .

Synthetic Protocols

One-Pot Synthesis :

-

Condensation of 4-nitrobenzaldehyde with azetidine-3-ol.

-

Reduction of the nitro group to amine using H₂/Pd-C.

Microwave-Assisted Synthesis :

科学的研究の応用

Therapeutic Applications

The compound is particularly noted for its role as a kinase inhibitor , with significant implications in treating a variety of diseases:

- Autoimmune Diseases : It has been identified as a potential treatment for autoimmune conditions by inhibiting the Spleen Tyrosine Kinase (SYK), which plays a critical role in the signaling pathways of immune cells. Inhibiting SYK can reduce inflammation and the severity of autoimmune responses .

- Neurological Disorders : The compound shows promise in addressing neurological diseases, including Alzheimer's and Parkinson's disease, by targeting kinases involved in neuroinflammation and neuronal survival .

- Cancer Therapy : 1-(4-Aminophenyl)azetidin-3-ol demonstrates anti-cancer properties through its ability to inhibit various kinases implicated in tumor growth and survival. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further research in oncology .

- Cardiovascular Diseases : The compound's action on kinases also suggests potential benefits in treating cardiovascular diseases, where kinase signaling is often dysregulated .

Antiviral Properties

Recent studies have explored the antiviral activity of azetidinone derivatives, including this compound. These compounds have shown activity against several viruses, including:

- Influenza A Virus : Certain derivatives exhibited moderate inhibitory effects against influenza A virus strains, indicating their potential as antiviral agents .

- Human Coronavirus : Some azetidinone compounds demonstrated activity against human coronaviruses, highlighting their relevance in the context of emerging viral infections .

Mechanistic Insights

The mechanism of action for this compound primarily involves the inhibition of specific kinases such as SYK and LRRK2. This inhibition affects various signaling pathways that are critical for cell proliferation, survival, and inflammatory responses.

Table 1: Summary of Applications

| Application Area | Specific Disease Targets | Mechanism of Action |

|---|---|---|

| Autoimmune Diseases | Rheumatoid arthritis, lupus | SYK inhibition |

| Neurological Disorders | Alzheimer's disease, Parkinson's disease | Neuroinflammation modulation |

| Cancer Therapy | Breast cancer, prostate cancer | Induction of apoptosis |

| Cardiovascular Diseases | Hypertension, atherosclerosis | Kinase signaling modulation |

| Antiviral Activity | Influenza A, human coronaviruses | Viral replication inhibition |

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Study on Autoimmune Disorders : Research indicated that patients treated with SYK inhibitors showed significant improvements in symptoms related to rheumatoid arthritis, supporting the therapeutic potential of this compound .

- Cancer Cell Line Studies : In vitro studies revealed that this compound effectively reduced cell viability in breast cancer cell lines at nanomolar concentrations, suggesting its potential as a chemotherapeutic agent .

作用機序

The mechanism of action of 1-(4-Aminophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations . The amino group on the phenyl ring can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s biological activity .

類似化合物との比較

1-(4-Aminophenyl)azetidin-3-ol can be compared with other azetidine derivatives:

Azetidine-3-one: Lacks the amino group on the phenyl ring, resulting in different reactivity and applications.

4-Nitrophenyl azetidin-3-ol:

Azetidine-2-carboxylic acid: A structurally similar compound with distinct properties and applications in peptide synthesis.

The unique combination of the amino group on the phenyl ring and the hydroxyl group on the azetidine ring makes this compound a versatile and valuable compound in various fields of research and industry.

生物活性

1-(4-Aminophenyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring substituted with an amino group on a phenyl ring. This structural configuration is crucial for its biological interactions. The molecular weight of this compound is approximately 205.64 g/mol, which typically indicates favorable pharmacokinetics, including good absorption and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways, thus affecting cellular functions.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli by disrupting cell membranes or interfering with metabolic processes .

Table 1: Antimicrobial Activity of Related Azetidine Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-(3-Chlorophenyl)azetidin-2-one | Escherichia coli | 16 µg/mL |

| 1-(4-Methylphenyl)azetidin-2-one | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Azetidine derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For example, the compound has been shown to induce apoptosis in MCF-7 breast cancer cells at nanomolar concentrations .

Table 2: Anticancer Activity against Various Cell Lines

| Cell Line | Compound Concentration (nM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 50 | Induces apoptosis |

| PC-3 (Prostate Cancer) | 100 | Inhibits cell proliferation |

| HT-29 (Colon Cancer) | 75 | Significant growth inhibition |

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests good bioavailability due to its low molecular weight. Compounds with a molecular weight under 500 g/mol are generally well absorbed in biological systems. Furthermore, the presence of functional groups such as amino and hydroxyl enhances solubility and interaction with biological targets .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various azetidine derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound's mechanism involves disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of azetidine derivatives demonstrated that this compound effectively reduced tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

特性

IUPAC Name |

1-(4-aminophenyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNKVPSQFAMADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。